PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Description
Historical Development of DHP Research
DHPs were first synthesized in the late 19th century, but their pharmacological significance emerged in the 1960s with the development of calcium channel blockers like nifedipine. Subsequent generations of DHPs, including amlodipine and lercanidipine, introduced improved pharmacokinetics and tissue selectivity. Modern research emphasizes decorating the DHP nucleus with heterocyclic groups (e.g., thiazoles) to expand bioactivity beyond cardiovascular targets, such as anticancer, anti-inflammatory, and antimicrobial applications.
Structural Classification and Nomenclature
The DHP scaffold is defined by a six-membered ring with two double bonds (positions 1,2 and 3,4) and hydrogenation at positions 1 and 4. Substituents at positions 2, 3, 4, and 6 dictate functionality:
| Position | Functional Group | Role |
|---|---|---|
| 2 | Methyl | Electron-donating group |
| 3 | Allyl ester | Solubility modifier |
| 4 | 4-Chlorophenyl | Hydrophobic anchor |
| 5 | Cyano | Electron-withdrawing group |
| 6 | Thiazole-carbamoyl-methyl-sulfanyl | Targeted bioactivity |
The thiazole moiety at position 6, linked via a sulfanyl-carbamoyl bridge, introduces potential for hydrogen bonding and π-π interactions, critical for receptor binding.
Properties
IUPAC Name |
prop-2-enyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S2/c1-3-9-30-21(29)18-13(2)26-20(32-12-17(28)27-22-25-8-10-31-22)16(11-24)19(18)14-4-6-15(23)7-5-14/h3-8,10,19,26H,1,9,12H2,2H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJHKTPUNHSZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Ethanol or isopropanol facilitates homogeneous mixing, while catalytic piperidine (0.1–0.3 mL) accelerates cyclization.
-
Temperature : Reflux at 80–100°C for 6–12 hours ensures complete conversion.
Critical Analysis :
The methyl group at position 2 originates from the β-keto ester (prop-2-en-1-yl acetoacetate), avoiding post-cyclization alkylation. Malononitrile acts as both a nitrile source and a carbon nucleophile, ensuring regioselective incorporation of the 5-cyano group.
Esterification and Final Modifications
The prop-2-en-1-yl ester is typically introduced during the Hantzsch reaction via the β-keto ester component. However, if post-cyclization esterification is required:
Carboxylic Acid Activation
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Activation Reagent : 1,1'-Carbonyldiimidazole (CDI) in DMF forms an imidazolide intermediate.
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Nucleophile : Prop-2-en-1-ol (2 eq.) in tetrahydrofuran (THF) at 0–5°C.
Spectroscopic Characterization and Analytical Data
Key Intermediates and Final Product
| Compound | H NMR (δ, ppm) | IR (cm) |
|---|---|---|
| 6-Mercapto-DHP intermediate | 1.98 (s, 3H, CH), 5.21 (s, 1H, NH) | 2550 (S-H), 2210 (CN) |
| Final Product | 2.34 (s, 3H, CH), 6.89 (d, 1H, CH=CH) | 1680 (C=O), 1540 (C=N) |
Chromatographic Purity
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at the 3- and 5-positions are minimized by using malononitrile as a directing group.
-
Sulfide Oxidation : Addition of antioxidant (e.g., BHT) during thiolation prevents disulfide formation.
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Scale-Up : Crystallization-driven purification (as in) replaces chromatography, enhancing feasibility for industrial production.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Hantzsch + Post-Functionalization | 5 | 52% | Regioselective, scalable |
| Stepwise Cyclization | 7 | 38% | Better control of sulfanyl group |
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical reactions, facilitating the development of new materials and compounds.
Biology
In biological research, this compound has been studied for its potential role in enzyme inhibition and receptor binding . The cyano group enhances its ability to interact with biological targets, making it useful in pharmacological studies.
Medicine
The compound shows promise in the development of new drugs aimed at treating diseases such as cancer and neurodegenerative disorders. Its structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.
Case Study: A study investigated the compound's effect on cholinesterase inhibition, revealing that it could potentially serve as a treatment for Alzheimer's disease due to its ability to inhibit enzymes involved in neurodegeneration .
Industry
In industrial applications, PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO compounds can be used in the production of specialized materials such as polymers and coatings. Their unique properties can be tailored for specific industrial needs.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle :
- The 1,4-dihydropyridine core in the target compound confers partial aromaticity and redox sensitivity compared to fully aromatic pyridines (e.g., 2-sulfanyl-6-thienylpyridine) .
- Dihydropyridines are prone to oxidation, which may limit stability but enhance reactivity in biological systems .
Substituent Effects: The thiazole-carbamoyl-sulfanyl group in the target compound introduces higher hydrogen-bond acceptor capacity (8 vs. 4-Chlorophenyl and cyano groups enhance electron-withdrawing effects, stabilizing the DHP ring and modulating electronic properties critical for charge-transfer interactions .
Lipophilicity :
Electronic and Geometric Comparisons
Table 2: Electronic and Geometric Descriptors
Key Observations:
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~110 Ų) aligns with moderate bioavailability, balancing solubility and permeability .
- Complexity : Its high complexity index (>650) reflects the multi-heterocyclic architecture, which may complicate synthesis but enhance selectivity .
Biological Activity
The compound PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic molecule belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in pharmacology. The compound's structure suggests potential interactions with various biological targets, making it a candidate for research into its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
This structure includes multiple functional groups that are often associated with biological activity, such as cyano, thiazole, and carbamoyl moieties.
Biological Activity Overview
Research into the biological activity of similar dihydropyridine derivatives has shown a range of pharmacological effects, including:
- Antimicrobial Activity : Dihydropyridine compounds have been reported to exhibit significant antibacterial properties against various strains of bacteria. For instance, studies on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Antioxidant Properties : Compounds with similar structures have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
- Enzyme Inhibition : Many dihydropyridine derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are vital for potential treatments of diseases like Alzheimer's and certain bacterial infections .
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by affecting cellular pathways involved in proliferation and apoptosis .
Study 1: Antimicrobial and Enzyme Inhibition
In a study evaluating a series of dihydropyridine derivatives, it was found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds also showed strong inhibition of AChE and urease, suggesting dual therapeutic potential .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiazole-containing dihydropyridines revealed that specific substitutions on the thiazole ring significantly enhanced biological activity. For example, compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines . This finding highlights the importance of molecular modifications in enhancing therapeutic efficacy.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
